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Compound of Interest

Compound Name: Larotinib

Cat. No.: B15139206 Get Quote

For Immediate Release

[City, State] – [Date] – Larotinib, a potent, orally active, small-molecule inhibitor of the

epidermal growth factor receptor (EGFR), has emerged as a significant agent in the landscape

of targeted cancer therapy. This technical guide provides an in-depth exploration of the

chemical structure and synthesis of Larotinib, offering valuable insights for researchers,

scientists, and professionals in drug development.

Chemical Structure and Properties
Larotinib, a first-generation EGFR tyrosine kinase inhibitor, possesses a quinazoline-based

core structure.[1] Its chemical formula is C24H26ClFN4O4, and it has a molecular weight of

488.94 g/mol . The molecule's specific arrangement of functional groups allows for high-affinity

binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its signaling

function.[2] The mesylate salt form of Larotinib is often used in clinical formulations.[3]

Table 1: Physicochemical Properties of Larotinib
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Property Value Reference

Molecular Formula C24H26ClFN4O4 [Not explicitly stated]

Molecular Weight 488.94 g/mol [Not explicitly stated]

Appearance White to off-white solid [Not explicitly stated]

CAS Number 1438072-11-7 [Not explicitly stated]

Synthesis Pathway
An efficient and scalable synthesis process for Larotinib has been developed, significantly

improving upon earlier routes. The optimized process boasts an overall yield of 55.6%, a

substantial increase from the initial 16.2%, and is capable of producing over 110 kg in a single

batch.[4] The synthesis commences with the regulatory starting material, 3,4-dihydro-7-

methoxy-4-oxoquinazolin-6-yl acetate.[4]

A key intermediate in the synthesis of Larotinib, which is also common to the synthesis of

Gefitinib, is 4-(3-chloro-4-fluorophenylamino)-6-hydroxy-7-methoxy-quinazoline.[5] The

synthesis of this intermediate has been optimized for continuous flow production.[5]

The overall synthetic strategy involves the construction of the core quinazoline scaffold

followed by the introduction of the side chains through nucleophilic substitution and other

standard organic transformations.

Starting Materials Key Intermediates Final Product

3,4-dihydro-7-methoxy-4-oxoquinazolin-6-yl acetate Chloroquinazoline IntermediateChlorination 4-(3-chloro-4-fluorophenylamino)-
6-hydroxy-7-methoxy-quinazoline

Amination & Hydrolysis
LarotinibSide-chain addition
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A simplified overview of the Larotinib synthesis pathway.

Experimental Protocols
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Detailed experimental protocols for the synthesis of Larotinib and its intermediates are crucial

for reproducibility. The following is a summarized methodology based on published literature.

Synthesis of 4-(3-chloro-4-fluorophenylamino)-6-hydroxy-7-methoxy-quinazoline:

The synthesis of this key intermediate can be achieved through a continuous flow process.[5]

The Vilsmeier reagent, prepared from oxalyl chloride and DMF, is reacted with the starting

quinazolinone derivative in a suitable solvent like DCE within a microreactor.[5] The resulting

chlorinated intermediate is then reacted with 3-chloro-4-fluoroaniline in a subsequent flow

reactor to yield the desired product.[5] This continuous flow setup allows for precise control of

reaction parameters and improved safety and efficiency.[5]

Final Assembly of Larotinib:

The final steps of the synthesis involve the coupling of the key quinazoline intermediate with

the appropriate side chain. This is typically achieved through a nucleophilic substitution

reaction where the hydroxyl group on the quinazoline core is first activated, for example, by

conversion to a leaving group, followed by reaction with the amine-containing side chain.

Purification of the final product is achieved through crystallization, avoiding the need for

laborious column chromatography.[4]

Table 2: Key Reaction Parameters

Step Reagents Solvent
Key
Conditions

Yield Reference

Chlorination

Oxalyl

chloride,

DMF

DCE
Continuous

flow reactor
High [5]

Amination
3-chloro-4-

fluoroaniline
DCE

Continuous

flow reactor
High [5]

Final

Coupling
- - - - [4]

Overall - - - 55.6% [4]
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Mechanism of Action and Signaling Pathway
Larotinib exerts its anti-cancer effects by inhibiting the EGFR signaling pathway.[1] EGFR is a

receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and

autophosphorylates, initiating a cascade of downstream signaling events that promote cell

proliferation, survival, and migration.[6] Larotinib binds to the ATP-binding site of the EGFR

kinase domain, preventing its phosphorylation and subsequent activation.[2]

The inhibition of EGFR by Larotinib blocks several key downstream signaling pathways,

including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[7][8]

The MAPK pathway is a critical regulator of cell proliferation, while the PI3K-AKT-mTOR

pathway is essential for cell survival and growth.[7][8] By blocking these pathways, Larotinib
effectively halts the uncontrolled growth and survival of cancer cells that are dependent on

EGFR signaling.
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Larotinib inhibits the EGFR signaling pathway.
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Conclusion
This technical guide has provided a comprehensive overview of the chemical structure,

synthesis, and mechanism of action of Larotinib. The development of an efficient and scalable

synthesis process is a significant advancement for the production of this important anti-cancer

agent. A thorough understanding of its interaction with the EGFR signaling pathway is

fundamental for its rational application in the clinic and for the development of next-generation

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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